molecular formula C7H9N3O2 B2706217 (1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid CAS No. 120990-26-3

(1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid

Cat. No.: B2706217
CAS No.: 120990-26-3
M. Wt: 167.168
InChI Key: LTUSSIYFBSMQDT-PHDIDXHHSA-N
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Description

(1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique azido group attached to a cyclohexene ring, making it an interesting subject for studies in organic chemistry and related disciplines.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its azido group can be used in bioorthogonal chemistry to label and track biomolecules in living systems .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of antiviral and anticancer agents .

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs or bioactive compounds. Without specific studies, it’s hard to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards of a compound are usually determined through experimental studies and are documented in material safety data sheets. Without specific information on this compound, one can only speculate based on the known hazards of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid typically involves the cyclopropanation of allyl diazoacetate substrates using engineered carbene transferases . This method allows for high yields and enantiomeric excess, making it a preferred route for producing this compound. The reaction conditions often include the use of myoglobin biocatalysts and whole-cell transformations to achieve the desired stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale biocatalytic processes. These processes utilize engineered hemoproteins to catalyze the cyclopropanation reactions efficiently. The scalability of these methods makes them suitable for industrial applications, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates. The reaction conditions often involve the use of catalysts such as transition metals or engineered enzymes to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various cyclopropane derivatives, amines, and substituted cyclohexenes. These products are valuable intermediates in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-6-aminocyclohex-3-ene-1-carboxylic acid: Similar in structure but with an amino group instead of an azido group.

    (1R,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid: Contains a hydroxyl group instead of an azido group.

    (1R,5S)-5-bromocyclohex-3-ene-1-carboxylic acid: Features a bromine atom in place of the azido group.

Uniqueness

What sets (1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid apart from these similar compounds is its azido group, which provides unique reactivity and versatility in chemical synthesis. This group enables the compound to participate in click chemistry, a powerful tool for bioconjugation and material science .

Properties

IUPAC Name

(1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c8-10-9-6-3-1-2-5(4-6)7(11)12/h1,3,5-6H,2,4H2,(H,11,12)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUSSIYFBSMQDT-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(CC1C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H](C[C@@H]1C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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